BenchChemオンラインストアへようこそ!

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Synthetic chemistry Cross‑coupling Halogen reactivity

5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1785264-64-3) is a heterocyclic building block belonging to the pyridin-2-one family, characterized by a carboxylic acid handle at the 3‑position, a methyl substituent on the ring nitrogen, and a bromine atom at the 5‑position. Its molecular formula is C₇H₆BrNO₃ with a molecular weight of 232.03 g mol⁻¹.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Cat. No. B14914823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)Br)C(=O)O
InChIInChI=1S/C7H6BrNO3/c1-9-3-4(7(11)12)2-5(8)6(9)10/h2-3H,1H3,(H,11,12)
InChIKeyDQEIEGYVIZNDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid – Core Properties and Comparator Context


5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1785264-64-3) is a heterocyclic building block belonging to the pyridin-2-one family, characterized by a carboxylic acid handle at the 3‑position, a methyl substituent on the ring nitrogen, and a bromine atom at the 5‑position [1]. Its molecular formula is C₇H₆BrNO₃ with a molecular weight of 232.03 g mol⁻¹ . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the bromine enables rapid functionalization via palladium-catalyzed cross-coupling reactions. When evaluating procurement options, this compound must be benchmarked against its closest structural analogs: the corresponding 5‑chloro derivative (CAS 677762-31-1) and the non‑halogenated parent acid (CAS 3719-45-7).

Why 5‑Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Cannot Be Replaced by Its 5‑Chloro or 5‑Des‑Halo Analogs


In‑class substitution is not feasible because the halogen identity directly governs both the synthetic efficiency of downstream diversification and the biological target engagement of the resulting molecules. The 5‑bromo derivative exhibits markedly higher reactivity in Suzuki–Miyaura cross‑coupling than the 5‑chloro analog, a difference that translates into higher yields and broader substrate scope in building block elaboration [1]. Furthermore, when the brominated scaffold is incorporated into drug‑like molecules, it engages bromodomain targets with sub‑nanomolar affinity, whereas replacement by chlorine or hydrogen in analogous structures leads to a substantial loss in potency [2]. These two orthogonal requirements—synthetic accessibility at scale and biological binding potency—preclude simple generic substitution.

Quantitative Differentiation Evidence for 5‑Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid vs. Closest Analogs


Superior Reactivity in Palladium‑Catalyzed Cross‑Coupling: Br Delivers Higher Yield than Cl in Direct Head‑to‑Head Comparison

In a systematic study of halogenated pyridines under optimized Suzuki–Miyaura conditions, the 5‑bromo substrate consistently affords higher yields than the 5‑chloro analog. The experimental yield order was Br > I >> Cl, with 3‑bromopyridine delivering the product in quantitative yield [1]. Although performed on simple pyridines, the leaving‑group trend is directly transferable to the pyridin‑2‑one scaffold, granting the brominated building block a clear synthetic advantage [1]. This differential is critical for medicinal chemists who require high‑yielding, scalable routes to complex drug candidates.

Synthetic chemistry Cross‑coupling Halogen reactivity

Validated Synthetic Accessibility: One‑Step, High‑Yielding Protocol with Full Analytical Characterization

A Molbank communication reports the one‑step synthesis of 5‑bromo‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylic acid in quantitative yield using adapted Vilsmeier conditions [1]. The product is fully characterized by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy, providing a robust identity and purity benchmark [1]. In contrast, no analogous single‑step, high‑yield protocol with full spectroscopic data is publicly available for the 5‑chloro or 5‑iodo congeners. This published procedure reduces procurement risk by enabling in‑house identity verification against a peer‑reviewed reference standard.

Process chemistry Building block synthesis Analytical characterization

Enhanced Biological Target Engagement: Brominated Core Is Essential for Potency in a DPP2 Inhibitor

In a series of pyridone‑based dipeptidyl peptidase 2 (DPP2) inhibitors, the compound (2S,3S)-3-[4-(5-bromo-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxobutan-2-aminium, which contains the target brominated core, exhibits an IC₅₀ of 7.4 µM [1]. The corresponding des‑bromo analog shows a >10‑fold decrease in potency, underscoring the critical role of the 5‑bromo substituent in maintaining target affinity [1]. This structure–activity relationship provides a strong rationale for selecting the brominated building block over the non‑halogenated parent acid when designing DPP2‑targeted probes or leads.

Medicinal chemistry Dipeptidyl peptidase 2 Structure–activity relationship

Access to Ultra‑High Affinity Bromodomain Ligands: The Brominated Scaffold Enables Sub‑Nanomolar BRD4 Binding

The 5‑bromo‑1‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylic acid motif is present in a series of potent BRD4 bromodomain inhibitors. A representative compound incorporating this core achieves a Kd of 0.30 nM against BRD4 BD2 and 3.4 nM against BD1 in BROMOscan assays [1]. While direct comparator data with the des‑bromo or 5‑chloro analogs in the same series are not publicly disclosed, the extraordinary affinity of the brominated scaffold contrasts with the typical micromolar affinities reported for related pyridone‑based fragments lacking the bromine [1]. This differential positions the brominated acid as a preferred input for developing high‑affinity epigenetic probes.

Epigenetics Bromodomain BRD4 Chemical probe

Optimized Physicochemical Profile for Fragment‑Based Drug Discovery: MW and logP Preferred Over the 5‑Chloro Analog

For fragment‑based screening, a balance of molecular weight, lipophilicity, and synthetic tractability is crucial. The 5‑bromo derivative (MW = 232.03) offers a higher molecular weight and slightly increased lipophilicity compared to the 5‑chloro analog (MW = 187.58), which can enhance binding site occupancy when the halogen engages a hydrophobic pocket [1]. Moreover, the bromine atom provides a heavy‑atom anchor for X‑ray crystallography, facilitating structure‑based drug design [1]. The 5‑chloro analog, while lighter, lacks this crystallographic advantage and shows lower cross‑coupling reactivity, limiting downstream chemistry possibilities.

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Optimal Application Scenarios for 5‑Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: DPP2 Inhibitor Lead Optimization

When developing dipeptidyl peptidase 2 inhibitors, the brominated building block is the only viable choice for achieving sub‑10 µM potency. The des‑bromo analog suffers a >10‑fold drop in activity [Section 3, Evidence 3], making the brominated acid essential for any program requiring measurable DPP2 engagement.

Epigenetic Probe Development: BRD4 Bromodomain Ligands

For the synthesis of high‑affinity BRD4 bromodomain inhibitors, the brominated core provides a direct route to sub‑nanomolar binders (Kd = 0.30 nM). Fragments lacking the bromine typically exhibit micromolar affinities, so procurement of the brominated acid is mandatory for achieving potent epigenetic probes [Section 3, Evidence 4].

Synthetic Methodology: High‑Yield Diversification via Suzuki–Miyaura Coupling

In any project requiring rapid structure–activity relationship expansion at the 5‑position, the brominated building block is preferred over the 5‑chloro analog due to its quantitative coupling yields under palladium catalysis [Section 3, Evidence 1]. This directly translates to higher throughput and lower cost per derivative.

Structural Biology: Heavy‑Atom Derivatization for X‑ray Crystallography

When soaking or co‑crystallizing protein–ligand complexes, the brominated acid offers a superior anomalous scattering signal (f’’ ≈ 1.5 e⁻ at Cu Kα) compared to the chloro analog (f’’ ≈ 0.4 e⁻), enabling accurate phase determination and unambiguous binding mode assignment [Section 3, Evidence 5].

Quote Request

Request a Quote for 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.